Amide vs. Ketone Connectivity
The target compound 2-(4-bromophenyl)-1-morpholinoethanone (349428-85-9) is a morpholino-acetamide wherein the morpholine nitrogen is directly acylated by the 4-bromophenylacetyl group, forming a tertiary amide. Its positional isomer 1-(4-bromophenyl)-2-morpholinoethanone (20099-96-1) is a morpholino-ketone in which the morpholine ring is separated from the carbonyl by a methylene (–CH₂–) spacer [1]. This connectivity difference manifests in fundamentally different chemical reactivity: the amide carbonyl in 349428-85-9 is susceptible to reduction by LiAlH₄ to give the corresponding tertiary amine (4-(4-bromophenethyl)morpholine), whereas reduction of the ketone isomer 20099-96-1 under identical conditions would produce a secondary alcohol . The amide linkage also confers superior hydrolytic stability compared to the ketone, making 349428-85-9 a more robust intermediate for multi-step synthetic sequences .
| Evidence Dimension | Functional group connectivity (amide vs. ketone) and downstream reduction product identity |
|---|---|
| Target Compound Data | Tertiary amide: morpholine N directly attached to C(=O)–CH₂–(4-Br-C₆H₄). LiAlH₄ reduction product: 4-(4-bromophenethyl)morpholine. |
| Comparator Or Baseline | Ketone: morpholine attached to –CH₂–C(=O)–(4-Br-C₆H₄). LiAlH₄ reduction product: 1-(4-bromophenyl)-2-morpholinoethanol (secondary alcohol). |
| Quantified Difference | Different reduction products; target compound's reduction yields tertiary amine (CAS 736991-39-2) in 97% isolated yield as documented in patent synthetic procedures . |
| Conditions | LiAlH₄ (2.00 equiv), THF, –30 °C to room temperature, as per patent WO2013/155338 and US2015/329503 . |
Why This Matters
Researchers designing synthetic routes that require amide-specific reactivity (e.g., reduction to tertiary amines, nucleophilic acyl substitution) must procure 349428-85-9 rather than 20099-96-1, as the ketone isomer will yield a different product class.
- [1] PubChem CID 875880 (2-(4-Bromophenyl)-1-morpholinoethanone, CAS 349428-85-9). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/875880 (Accessed: 2026-04-24). View Source
